molecular formula C9H11N B3281439 2-(4-Methylphenyl)aziridine CAS No. 73475-24-8

2-(4-Methylphenyl)aziridine

Cat. No.: B3281439
CAS No.: 73475-24-8
M. Wt: 133.19 g/mol
InChI Key: WUBWIOKIYUIHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylphenyl)aziridine is an organic compound featuring a three-membered aziridine ring attached to a 4-methylphenyl group Aziridines are known for their significant ring strain, which makes them highly reactive and valuable intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(4-Methylphenyl)aziridine can be synthesized through several methods:

    Cyclization of Haloamines: One common method involves the intramolecular cyclization of haloamines.

    Nitrene Addition: Another method involves the addition of nitrenes to alkenes.

Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of high-temperature processes and catalysts. For example, the Nippon Shokubai process uses an oxide catalyst and high temperatures to dehydrate aminoethanol derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylphenyl)aziridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)aziridine involves its high reactivity due to ring strain. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and subsequent reactions. This reactivity is exploited in various chemical transformations and biological interactions. The compound can interact with nucleophilic sites in biological molecules, potentially modifying proteins and enzymes .

Properties

IUPAC Name

2-(4-methylphenyl)aziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-7-2-4-8(5-3-7)9-6-10-9/h2-5,9-10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBWIOKIYUIHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40902756
Record name NoName_3308
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40902756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methylphenyl)aziridine
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2-(4-Methylphenyl)aziridine
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2-(4-Methylphenyl)aziridine
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2-(4-Methylphenyl)aziridine
Reactant of Route 5
2-(4-Methylphenyl)aziridine
Reactant of Route 6
2-(4-Methylphenyl)aziridine

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